Acetic acid;4-ethenoxybutan-1-ol
Description
Acetic acid (C₂H₄O₂) is a simple carboxylic acid with widespread industrial applications, including as a solvent, in vinegar production, and in chemical synthesis . Its functional group (-COOH) enables coordination with metal ions, making it effective in modifying adsorbents like sludge-based biochar (SBB) for uranium recovery .
4-Ethenoxybutan-1-ol (C₆H₁₂O₂) is an ether-alcohol compound. The ethenoxy group (CH₂=CH-O-) may confer reactivity distinct from ethoxy analogs, though direct studies are sparse.
Properties
CAS No. |
86351-08-8 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
acetic acid;4-ethenoxybutan-1-ol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-2-8-6-4-3-5-7;1-2(3)4/h2,7H,1,3-6H2;1H3,(H,3,4) |
InChI Key |
SAGRZRKVPRBKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=COCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-ethenoxybutan-1-ol typically involves the esterification of acetic acid with 4-ethenoxybutan-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where acetic acid and 4-ethenoxybutan-1-ol are fed into the system, and the product is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-ethenoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carbonyl compound.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ether group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields alcohols and acetic acid.
Substitution: Forms various substituted ethers
Scientific Research Applications
Acetic acid;4-ethenoxybutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of acetic acid;4-ethenoxybutan-1-ol involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing acetic acid and 4-ethenoxybutan-1-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to act as a substrate for enzymes and its role in modifying the chemical environment of reactions .
Comparison with Similar Compounds
Comparison of Acetic Acid with Similar Compounds
Acetic Acid vs. Other Biochar Modifiers
Acetic acid-modified SBB (ASBB) outperforms unmodified SBB and other acid-treated biochars in uranium (U(VI)) adsorption (Table 1).
Table 1: Performance of Biochar Modifiers in Uranium Recovery
Key Findings :
- Dual Mechanism: Acetic acid enhances porosity and introduces -COOH groups, enabling monodentate coordination with U(VI) . Competing modifiers like HNO₃ increase surface area but lack carboxyl functionality .
- Kinetics : ASBB achieves equilibrium in 5 minutes, 6× faster than unmodified SBB .
- Reusability : ASBB retains 93% efficiency after multiple cycles, surpassing Fe₃O₄-modified biochar (~85% retention) .
Comparison of 4-Ethenoxybutan-1-ol with Similar Ether-Alcohols
Limited data exists for 4-ethenoxybutan-1-ol, but analogs like 4-ethoxybutan-1-ol and 2-butoxyethanol provide insights:
Table 2: Properties of Ether-Alcohol Compounds
Key Observations :
- Reactivity: The ethenoxy group (vinyl ether) may undergo polymerization or hydrolysis, unlike ethoxy analogs .
- Toxicity: Glycol ethers like 2-butoxyethanol are regulated due to toxicity, but 4-ethenoxybutan-1-ol’s safety profile remains unstudied .
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